molecular formula C13H17ClF3N B2485572 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride CAS No. 125802-22-4

1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride

Cat. No.: B2485572
CAS No.: 125802-22-4
M. Wt: 279.73
InChI Key: IMNRDCPXLSOMMC-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H17ClF3N and its molecular weight is 279.73. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolic Profile

A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM) explored the molecular properties and intensive metabolic profile of such compounds, aiming to understand the ideal pharmacokinetic characteristics for preclinical studies. This research detailed the pharmacokinetic properties, including absorption, clearance, distribution, and half-life, and identified a range of phase I and phase II metabolites in rats. The findings offer insights into the metabolic pathways and potential interactions of similar compounds, highlighting the intricate nature of pharmacokinetics and metabolism in preclinical drug development (Wu et al., 2006).

Anticonvulsant Activity

Research into N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has highlighted their potential as anticonvulsant agents. These derivatives, designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, were evaluated for their effectiveness in animal models of epilepsy. The study underscored the significance of the molecular structure in determining anticonvulsant activity and pointed to specific derivatives that exhibited promising results in preclinical models (Kamiński et al., 2015).

Anti-Inflammatory Effects

Investigations into the anti-inflammatory effects of semicarbazide-sensitive amine oxidase (SSAO) inhibitors have revealed their potential in treating inflammatory diseases. These inhibitors, by blocking the enzymatic and adhesion functions of SSAO, showed promising results in reducing inflammation, injury, and ulceration scores in animal models. This research opens up potential therapeutic avenues for acute and chronic inflammatory diseases (Salter-Cid et al., 2005).

Structure-Activity Relationships

Studies exploring structure-activity relationships in amino-halogen substituted phenyl-aminoethanols have contributed to understanding the interactions between molecular structures and their pharmacological effects, particularly concerning adrenergic beta-receptors. These insights are crucial for the development of therapeutic agents with targeted biological actions (Engelhardt, 1984).

Enzymatic Isotope Effects

Research on the N-demethylation of tertiary amines has highlighted the presence of kinetic primary isotope effects in enzymatic reactions. This phenomenon provides valuable information about the mechanistic aspects of enzymatic actions and the factors influencing the rate of biochemical reactions (Abdel-Monem, 1975).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-6-4-5-10(9-11)12(17)7-2-1-3-8-12;/h4-6,9H,1-3,7-8,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNRDCPXLSOMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125802-22-4
Record name 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride
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